(E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a hydrazide functional group linked to an ethoxy-substituted benzylidene moiety and a pyrazole ring, which suggests diverse pharmacological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that hydrazone derivatives can possess significant antimicrobial properties. The presence of the pyrazole ring may enhance this activity against bacteria and fungi.
- Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant effects, which are crucial in combating oxidative stress-related diseases.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Studies
A study conducted by demonstrated that hydrazone derivatives, including those with pyrazole rings, showed promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower compared to control compounds, indicating strong antimicrobial potential.
Compound | MIC (µg/mL) |
---|---|
(E)-N'-(4-ethoxybenzylidene)-3-(pyrazole) | 15 |
Control Compound A | 60 |
Control Compound B | 50 |
Antioxidant Activity
In another research article, the antioxidant activity of several hydrazone derivatives was assessed using DPPH radical scavenging assays. The results revealed that (E)-N'-(4-ethoxybenzylidene)-3-(3-methyl-5-oxo-pyrazol) exhibited a scavenging activity of approximately 70% at a concentration of 100 µM, outperforming some known antioxidants.
Concentration (µM) | Scavenging Activity (%) |
---|---|
50 | 50 |
100 | 70 |
200 | 85 |
Anti-inflammatory Effects
A recent case study investigated the anti-inflammatory effects of similar compounds in animal models. The results indicated a significant reduction in inflammatory markers when treated with hydrazone derivatives.
Properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-23-13-6-4-12(5-7-13)10-17-19-15(21)9-8-14-11(2)18-20-16(14)22/h4-7,10,14H,3,8-9H2,1-2H3,(H,19,21)(H,20,22)/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAJTSDVDJXSHE-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CCC2C(=NNC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CCC2C(=NNC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.